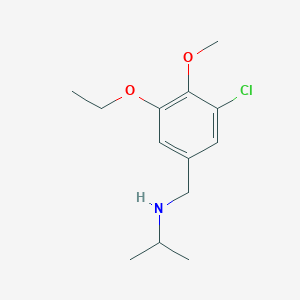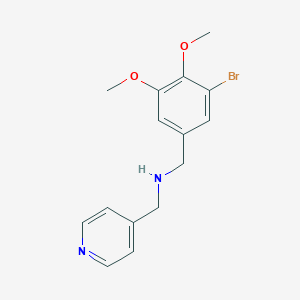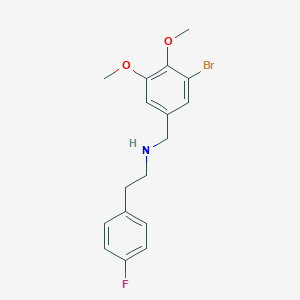![molecular formula C25H24N8 B276078 N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine](/img/structure/B276078.png)
N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine, also known as AMQ-13, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and memory formation.
Scientific Research Applications
N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the NR2B subunit of the NMDA receptor, which is involved in long-term potentiation, a process that underlies learning and memory. N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine has been used to investigate the role of NMDA receptors in synaptic plasticity, neuroprotection, pain modulation, and drug addiction. It has also been used as a tool to study the molecular mechanisms of NMDA receptor function and regulation.
Mechanism of Action
N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine acts as a competitive antagonist of the NR2B subunit of the NMDA receptor. It binds to the receptor at the same site as the endogenous ligand glutamate, but with higher affinity and slower dissociation kinetics. This results in a decrease in the activity of the receptor, which leads to a reduction in the influx of calcium ions into the postsynaptic neuron. This, in turn, affects various downstream signaling pathways and cellular processes, including gene expression, protein synthesis, and synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine has been shown to have a number of biochemical and physiological effects in various experimental systems. It has been shown to reduce excitotoxicity and oxidative stress in vitro and in vivo, and to protect against ischemic brain injury and neurodegeneration in animal models. It has also been shown to modulate pain perception and to attenuate drug-seeking behavior in animal models of addiction. However, the exact mechanisms underlying these effects are still not fully understood, and further research is needed to elucidate the molecular and cellular pathways involved.
Advantages and Limitations for Lab Experiments
N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine has several advantages as a research tool. It is a potent and selective antagonist of the NR2B subunit of the NMDA receptor, which allows for precise manipulation of NMDA receptor function. It has also been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to its use. It has been shown to have off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results. It is also relatively expensive and difficult to synthesize, which may limit its availability for some researchers.
Future Directions
There are several future directions for research on N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine whether it could be a potential therapeutic agent. Another area of interest is the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine has been shown to modulate mood and behavior in animal models of these disorders, and further studies are needed to determine whether it could be a potential treatment option. Finally, there is also interest in developing more selective and potent NMDA receptor antagonists based on the structure of N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine, which could have improved efficacy and safety profiles for clinical use.
Synthesis Methods
The synthesis of N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine involves several steps, starting with the reaction of 2-methyl-6-chloroquinoline with 4-amino-2-methylpyrimidine to form 2-methyl-6-(4-amino-2-methylpyrimidin-5-yl)quinoline. This intermediate is then reacted with 4-nitrobenzenesulfonamide to form the corresponding sulfonamide, which is reduced with palladium on carbon to give N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine in high yield and purity. The synthesis of N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine has been optimized and improved over the years, and various modifications have been made to the reaction conditions and reagents used to enhance the efficiency and reproducibility of the process.
properties
Molecular Formula |
C25H24N8 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
6-N-[2-[(4-amino-2-methylquinolin-6-yl)amino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine |
InChI |
InChI=1S/C25H24N8/c1-13-8-20(26)18-11-16(4-6-22(18)28-13)31-24-10-15(3)30-25(33-24)32-17-5-7-23-19(12-17)21(27)9-14(2)29-23/h4-12H,1-3H3,(H2,26,28)(H2,27,29)(H2,30,31,32,33) |
InChI Key |
CNRRJWSSDCTLTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N=C(C=C3N)C)NC4=CC5=C(C=C4)N=C(C=C5N)C |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC3=NC(=NC(=C3)C)NC4=CC5=C(C=C(N=C5C=C4)C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-N-[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B276001.png)

![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)
![2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B276006.png)
![2-(2-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B276008.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B276009.png)




![4-amino-N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276019.png)

